Nortadalafil

Description

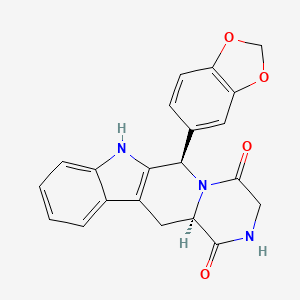

Structure

3D Structure

Properties

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLVMPUSXRZOS-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431339 | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629652-62-6, 171596-36-4 | |

| Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Nortadalafil from Complex Matrices

Abstract

The clandestine inclusion of synthetic phosphodiesterase type 5 (PDE-5) inhibitors in herbal supplements and other complex matrices poses a significant public health risk. Nortadalafil, a demethylated analog of the approved drug tadalafil, is one such compound that evades routine screening methods. This in-depth technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to effectively discover, isolate, and characterize this compound. The guide details a multi-step analytical workflow, from advanced sample preparation strategies tailored for complex matrices to definitive structural elucidation using high-resolution mass spectrometry. Each protocol is presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability. This document serves as a vital resource for regulatory bodies, quality control laboratories, and research institutions dedicated to combating pharmaceutical adulteration.

Introduction: The Challenge of this compound

This compound, also known as demethyl tadalafil, is a structural analog of tadalafil, the active ingredient in Cialis® and Adcirca®.[1][2][3] As a potent PDE-5 inhibitor, it mimics the physiological effects of its parent compound, which is used to treat erectile dysfunction and pulmonary arterial hypertension.[4][5] The key structural difference is the absence of a methyl group on the piperazinedione ring, a modification that slightly alters its physicochemical properties.[6]

The primary concern surrounding this compound is its illicit use as an undeclared ingredient in so-called "natural" or "herbal" dietary supplements.[4] This fraudulent practice exposes consumers to unknown quantities of a potent pharmaceutical agent, potentially leading to adverse health events, especially in individuals with contraindications for PDE-5 inhibitors. The complexity of the matrices in which this compound is found—ranging from plant extracts to food products—presents a significant analytical challenge, requiring sophisticated and robust methodologies for its detection and isolation.[7][8]

This guide outlines a systematic approach to overcoming these challenges, providing a logical workflow from initial screening to final confirmation.

Chemical Profile of this compound

A clear understanding of this compound's chemical properties is fundamental to developing effective analytical strategies.

| Property | Value | Source |

| Chemical Name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [2] |

| Molecular Formula | C21H17N3O4 | [2][9] |

| Molecular Weight | 375.38 g/mol | [2][10] |

| Exact Mass | 375.1219 | [2] |

| Parent Compound | Tadalafil (C22H19N3O4) | [6] |

The structural relationship between Tadalafil and this compound is a critical aspect for analytical method development, particularly in mass spectrometry-based approaches.

Caption: Metabolic relationship between Tadalafil and this compound.

Analytical Workflow: A Strategic Overview

The discovery and isolation of this compound from complex matrices necessitates a multi-phased approach. The following workflow provides a logical progression from sample receipt to definitive identification.

Caption: General workflow for this compound discovery and isolation.

Phase 1: Sample Preparation - The Critical First Step

The primary objective of sample preparation is to extract this compound from the complex matrix while minimizing interferences that could compromise subsequent analysis. The choice of technique is dictated by the nature of the sample (e.g., herbal powder, liquid, capsule).

Extraction Techniques

3.1.1 Ultrasound-Assisted Extraction (UAE)

A versatile and efficient method for solid and semi-solid samples.

-

Rationale: The use of ultrasonic waves creates cavitation bubbles in the solvent, disrupting the sample matrix and enhancing the penetration of the solvent, thereby improving extraction efficiency.

-

Protocol:

3.1.2 Solid-Phase Extraction (SPE)

Ideal for cleaning up extracts from particularly "dirty" matrices.

-

Rationale: SPE provides a more selective extraction by utilizing the differential affinity of the analyte and interfering compounds for a solid sorbent. A mixed-mode cation exchange sorbent is often effective for basic compounds like this compound.

-

Protocol:

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

-

Load the supernatant from the initial solvent extraction (e.g., UAE).

-

Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water, followed by methanol) to remove interferences.

-

Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

-

Phase 2: Screening and Identification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for detecting and identifying this compound due to its high sensitivity and selectivity.[13][14][15]

Chromatographic Separation

A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system is typically employed.[13][16]

-

Rationale: Reversed-phase chromatography effectively separates moderately polar compounds like this compound from both highly polar and non-polar matrix components. The use of a C18 or phenyl-based column provides suitable retention and selectivity.[13][17]

| Parameter | Typical Conditions | Rationale |

| Column | C18 or Phenyl, 2.1/4.6 mm x 50/150 mm, <5 µm | Provides good retention and peak shape for PDE-5 inhibitors.[13][17] |

| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Acetate in Water | Acidified mobile phase promotes protonation and good ionization in ESI+.[18] |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography.[18][19] |

| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions.[7][18] |

| Column Temp. | 30 - 50 °C | Higher temperatures can improve peak shape and reduce viscosity.[7] |

| Injection Vol. | 5 - 20 µL | Standard volume for analytical LC-MS.[18] |

Example Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 10 |

| 12.0 | 10 |

Mass Spectrometric Detection

A tandem mass spectrometer (e.g., triple quadrupole or high-resolution Q-TOF/Orbitrap) is essential for both screening and confirmation.[7][16]

-

Rationale: The initial full scan MS will show the protonated molecular ion [M+H]+ for this compound at m/z 376.1. Subsequent MS/MS fragmentation provides a unique fingerprint for structural confirmation. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, further increasing confidence in identification.[6][16]

Key Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Precursor Ion: m/z 376.1

-

Product Ions (for MRM): Monitor for characteristic fragments. While specific this compound fragmentation data may need to be generated, key fragments would be expected to be similar to those of tadalafil, with shifts corresponding to the demethylation.

Phase 3: Method Validation for Quantification

Once this compound is identified, a quantitative method must be validated to determine its concentration in the matrix. This is crucial for assessing the level of risk to consumers. Method validation should be performed in accordance with ICH guidelines or other relevant regulatory standards.[20][21][22]

Key Validation Parameters

The following parameters are essential for a robust and reliable quantitative method.[23][24]

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | No interfering peaks at the retention time of this compound in blank matrix samples. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99.[19] |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked matrix samples at different concentrations. |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, flow rate, etc. |

Conclusion and Future Outlook

The analytical framework presented in this guide provides a robust and scientifically sound approach for the discovery, isolation, and quantification of this compound in complex matrices. The combination of efficient sample preparation with the high sensitivity and specificity of LC-MS/MS offers a powerful tool for regulatory agencies and quality control laboratories. As clandestine manufacturers continue to synthesize new and unapproved drug analogs, the principles outlined herein—systematic screening, structural elucidation through fragmentation analysis, and rigorous method validation—will remain critical in the ongoing effort to protect public health. The continuous development and sharing of analytical methods and spectral libraries will be paramount in staying ahead of this evolving threat.

References

-

Kim, J., Ji, Y., Kim, J., Lee, J., & Kim, J. (2012). Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. Molecules, 17(12), 14457-14470. Retrieved from [Link]

-

Al-Karmalawy, A. A., El-Kashoury, A. E.-A., El-Zein, H., & El-Gohary, N. A.-M. (2021). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Molecules, 26(11), 3373. Retrieved from [Link]

-

Do, T. T. N., Nguyen, T. K. C., Tran, T. B., & Nguyen, T. D. (2022). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Journal of Analytical Methods in Chemistry, 2022, 1-11. Retrieved from [Link]

-

ResearchGate. (n.d.). Extracted ion chromatograms of PDE-5 inhibitors and their analogs:. Retrieved from [Link]

-

Wang, H. (2023). Development of a Robust Method for Screening PDE-5 Inhibitor Additives in Dietary Supplements Using UPLC-MS/MS. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Rohaeti, E., Hidayat, M. A., & Ridwan, A. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Molecules, 26(16), 4945. Retrieved from [Link]

-

Hamdan, M. R., & Zainudin, B. H. (2013). Screening of adulterants in unregistered herbal products in Malaysia. Der Pharma Chemica, 5(5), 1-10. Retrieved from [Link]

-

Scribd. (n.d.). Sampling Procedure For Analysis of Adulteration and Deterioration in Herbal Drugs. Retrieved from [Link]

-

Kumar, A., Kumar, A., & Saini, G. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Journal of Chemical and Pharmaceutical Research, 6(12), 108-115. Retrieved from [Link]

-

Jain, M. S., & Koradia, S. K. (2025). RP-HPLC-Based Bioananalytical Method Development and Validation for Tadalafil Identification in Spiked Human Plasma. Asian Journal of Pharmaceutical Analysis, 15(1), 10-15. Retrieved from [Link]

- Google Patents. (n.d.). CN108169395B - Analysis and detection method of tadalafil tablet related substances.

-

Magingo, F. S., Mgoyela, V., & Chacha, M. (2023). Thin Layer Chromatographic Method for Detection of Conventional Drug Adulterants in Herbal Products. Separations, 10(1), 1. Retrieved from [Link]

-

Sathyaraj, A., Sridhar, T. A., & Vasanth, P. M. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research, 8(2), 169-178. Retrieved from [Link]

-

Berridge, J. C. (1996). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 873-879. Retrieved from [Link]

-

Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

-

Lavanya, G., Sunil, M., & Eswarudu, M. M. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 2(1), 1-6. Retrieved from [Link]

-

Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

-

Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 2018. Retrieved from [Link]

-

Slideshare. (n.d.). Adulterants screening in Herbal products using Modern Analytical Techniques. Retrieved from [Link]

Sources

- 1. This compound - Creative Enzymes [creative-enzymes.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | 171596-36-4 | PDE | MOLNOVA [molnova.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound | 171596-36-4 | Benchchem [benchchem.com]

- 7. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements | MDPI [mdpi.com]

- 9. This compound | C21H17N3O4 | CID 9820973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | PDE | TargetMol [targetmol.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Thin Layer Chromatographic Method for Detection of Conventional Drug Adulterants in Herbal Products | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN108169395B - Analysis and detection method of tadalafil tablet related substances - Google Patents [patents.google.com]

- 18. japsonline.com [japsonline.com]

- 19. ijpar.com [ijpar.com]

- 20. The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. emerypharma.com [emerypharma.com]

- 22. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 23. wjarr.com [wjarr.com]

- 24. Validation of Analytical Methods: A Review [gavinpublishers.com]

An In-depth Technical Guide to the Physicochemical Properties of N-desmethyl Tadalafil

Introduction

N-desmethyl tadalafil is a primary metabolite of tadalafil, the active pharmaceutical ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension. The metabolic process involves the demethylation of the nitrogen atom within the piperazinedione ring of the parent compound. A thorough understanding of the physicochemical properties of N-desmethyl tadalafil is paramount for researchers, scientists, and drug development professionals. These properties govern its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity and drug-drug interactions. This guide provides a comprehensive overview of the known physicochemical characteristics of N-desmethyl tadalafil, alongside detailed analytical methodologies for its characterization.

Chemical Identity and Structure

N-desmethyl tadalafil, also known as Nor-Tadalafil, is structurally similar to its parent compound, with the notable absence of a methyl group on the piperazine nitrogen. This subtle structural modification can influence its polarity, solubility, and interaction with biological targets.

Table 1: Chemical Identifiers of N-desmethyl Tadalafil

| Identifier | Value | Source(s) |

| Chemical Name | (6R,12aR)-6-(benzo[d][1][2]dioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [3] |

| CAS Number | 171596-36-4 | [3][4] |

| Molecular Formula | C₂₁H₁₇N₃O₄ | [1][3][4] |

| Molecular Weight | 375.38 g/mol | [1][3] |

Physicochemical Properties

The physicochemical properties of a drug metabolite are critical determinants of its biological fate. While comprehensive experimental data for N-desmethyl tadalafil is not as abundant as for its parent drug, tadalafil, we can infer and present the available information.

Table 2: Physicochemical Properties of N-desmethyl Tadalafil

| Property | Value/Description | Source(s) |

| Appearance | White to off-white solid | [5] |

| Melting Point | Data not available. For comparison, the melting point of tadalafil is reported to be in the range of 298-302 °C. | [6][7] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO). Slightly soluble in Methanol. Expected to have poor aqueous solubility, similar to tadalafil. | [8][9] |

| pKa | Data not available. The predicted pKa for tadalafil is approximately 16.68, suggesting it is a very weak acid. | [7] |

| Storage | Recommended to be stored at 2-8°C for long-term stability. | [3][5] |

Metabolic Pathway of Tadalafil to N-desmethyl Tadalafil

The formation of N-desmethyl tadalafil is a key step in the metabolism of tadalafil. This biotransformation is primarily mediated by the cytochrome P450 enzyme system in the liver.

Caption: Metabolic conversion of Tadalafil to N-desmethyl Tadalafil.

Analytical Methodologies

Accurate and robust analytical methods are essential for the quantification and characterization of N-desmethyl tadalafil in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of N-desmethyl tadalafil. A well-designed HPLC method can effectively separate the metabolite from the parent drug and other related impurities.

This protocol provides a general framework for the analysis of N-desmethyl tadalafil. Optimization may be required based on the specific instrumentation and sample matrix.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[10][11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10] The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically set between 0.8 and 1.2 mL/min.

-

Detection Wavelength: Based on the UV spectrum of the parent compound, tadalafil, which shows maxima around 221, 284, and 292 nm, a detection wavelength of 284 nm is recommended for good sensitivity.[12][13]

-

Sample Preparation:

-

Bulk Material/Reference Standard: Dissolve an accurately weighed amount of N-desmethyl tadalafil in a suitable solvent (e.g., DMSO or a mixture of mobile phase components) to achieve a known concentration.

-

Biological Samples (e.g., Plasma): Protein precipitation followed by solid-phase extraction or liquid-liquid extraction is typically required to remove interfering substances.[14][15]

-

-

Injection Volume: 10-20 µL.

-

Data Analysis: The concentration of N-desmethyl tadalafil is determined by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

-

LC System: An ultra-high-performance liquid chromatography (UPLC) or HPLC system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[2][14]

-

Ionization Mode: Positive ion mode is typically used for tadalafil and its analogues.[14]

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For N-desmethyl tadalafil (precursor ion [M+H]⁺ ≈ m/z 376.1), the product ions would need to be determined experimentally by infusing a standard solution and performing a product ion scan. Common fragmentation pathways for tadalafil analogues involve the cleavage of the piperazinedione ring.[16]

-

Sample Preparation: Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

-

Data Analysis: Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.

Caption: A typical analytical workflow for the quantification of N-desmethyl tadalafil.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for unambiguous structure confirmation. The ¹H NMR spectrum of N-desmethyl tadalafil is expected to be similar to that of tadalafil, with the key difference being the absence of the N-methyl singlet peak (around δ 2.92 ppm in tadalafil).[17] The aromatic and aliphatic proton signals would remain largely unchanged.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, including N-H stretching (from the demethylated nitrogen and the indole), C=O stretching (from the amide groups in the piperazinedione ring), and C-O stretching (from the methylenedioxy group).

-

UV-Visible Spectroscopy: The UV spectrum in a suitable solvent like methanol is expected to exhibit absorption maxima similar to tadalafil, primarily due to the conserved chromophoric indole and benzodioxole moieties.[13]

Stability

The stability of N-desmethyl tadalafil is a critical parameter for its handling, storage, and the development of analytical methods. While specific stability studies on N-desmethyl tadalafil are not widely published, inferences can be drawn from studies on tadalafil. Tadalafil has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to heat and light.[18][19] It is reasonable to assume that N-desmethyl tadalafil would exhibit a similar stability profile. For research purposes, it is recommended to store N-desmethyl tadalafil in a tightly sealed container at refrigerated temperatures (2-8°C), protected from light and moisture.[3][5]

Synthesis and Isolation

N-desmethyl tadalafil is available from various chemical suppliers as a research chemical and reference standard.[3] For laboratory-scale synthesis, it can be prepared through synthetic routes analogous to those used for tadalafil, often involving a Pictet-Spengler reaction followed by the formation of the piperazinedione ring.[1][20] It can also be isolated from in vitro metabolism studies of tadalafil using techniques like preparative HPLC.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of N-desmethyl tadalafil. While there are gaps in the publicly available experimental data for this specific metabolite, a strong foundational understanding can be built upon the known properties of the parent drug, tadalafil, and data from chemical suppliers. The analytical methodologies detailed herein provide a robust starting point for researchers to develop and validate methods for the accurate quantification and characterization of N-desmethyl tadalafil. Further research into the specific physicochemical and pharmacological properties of this metabolite will be invaluable for a more complete understanding of the overall disposition and effects of tadalafil.

References

-

Nanalysis. (2020). Assay of Tadalafil in Formulated Tablets via Benchtop qNMR. [Link]

-

Lee, J. H., et al. (2011). Determination of tadalafil and N-desmethylsibutramine in health and dietary supplements using ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF MS). Food Additives & Contaminants: Part A, 28(11), 1475-1482. [Link]

-

Dong, L., et al. (2013). Rapid analysis of tadalafil in human blood plasma and seminal plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 925, 64-69. [Link]

-

Liu, Y., et al. (2014). Rapid analysis of tadalafil in human blood plasma and seminal plasma by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

Kim, J. Y., et al. (2013). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 75, 233-238. [Link]

-

Kim, H., et al. (2014). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Bulletin of the Korean Chemical Society, 35(1), 229-232. [Link]

-

Lin, S. Y., & Lin, K. H. (2013). Characterization and Stability of Amorphous Tadalafil and Four Crystalline Polymorphs. Pharmaceuticals, 6(12), 1417-1433. [Link]

-

PubChem. Tadalafil. [Link]

-

Lee, S., et al. (2015). Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1746-1755. [Link]

-

Musmar, M., & Amro, B. (2014). Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement. Forensic Science International, 242, e1-e6. [Link]

-

Ghorab, M. M., et al. (2013). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Molecules, 18(1), 834-855. [Link]

-

Ranucci, E., et al. (2015). Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. RSC Advances, 5(26), 20265-20271. [Link]

-

Pharmaffiliates. N-Desmethyl ent-Tadalafil. [Link]

-

Gilla, G., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. ResearchGate. [Link]

-

Unnisa, A., et al. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro dissolution samples. International Journal of Pharmaceutical Sciences and Research, 5(12), 5264-5270. [Link]

-

Reddy, B. P., et al. (2016). Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer, and Two Diastereomers in API and Tablet Form. SciSpace. [Link]

-

Rao, D., et al. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. [Link]

-

Sharma, R., et al. (2023). Performance Liquid Chromatographic Method For Analysis Of Tadalafil In Marketed Oral Jelly Formulation. International Journal of Creative Research Thoughts, 11(5), e578-e587. [Link]

-

Gilla, G., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Semantic Scholar. [Link]

-

Kumar, S., et al. (2019). RP-HPLC-Based Bioananalytical Method Development and Validation for Tadalafil Identification in Spiked Human Plasma. Asian Journal of Pharmaceutical Analysis, 9(2), 65-70. [Link]

- Pather, S. I., et al. (2010). Tadalafil solid composites. U.S.

-

Lin, H. R., et al. (2012). Identification of a Tadalafil Analogue Adulterated in a Dietary Supplement. Journal of Food and Drug Analysis, 20(4), 864-871. [Link]

-

Kumar, A., et al. (2014). Validation and method development of Tadalafil in bulk and tablet dosage form by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 6(3), 1369-1373. [Link]

-

Pettit, R. S., et al. (2012). Stability of an extemporaneously prepared tadalafil suspension. American Journal of Health-System Pharmacy, 69(7), 575-577. [Link]

-

Lin, H. R., et al. (2014). NMR data of tadalafil and the unknown compound a). ResearchGate. [Link]

-

Shakeel, F., et al. (2018). Measurement and Correlation of Tadalafil Solubility in Five Pure Solvents at (298.15 to 333.15) K. ResearchGate. [Link]

-

Pettit, R. S., et al. (2012). Stability of an extemporaneously prepared tadalafil suspension. ResearchGate. [Link]

-

El-Gindy, A., et al. (2010). Stability-indicating methods for determination of tadalafil in presence of its degradation product. TSI Journals. [Link]

-

Yunoos, M., et al. (2010). UV Spectrophotometric Method for the Estimation of Tadalafil in Bulk and Tablet Dosage form. Semantic Scholar. [Link]

-

Al-Ghannam, S. M., & Al-Olyan, A. M. (2011). SPECTROPHOTOMETRIC DETERMINATION OF TADALAFIL IN PURE AND DOSAGE FORMS. Core.ac.uk. [Link]

-

Deconinck, E. (2013). Analytical strategies for the detection of counterfeit erectile dysfunction drugs. ORBi. [Link]

-

Kumar, A., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(5), 1081-1088. [Link]

-

Patel, D., et al. (2023). Estimation of Tadalafil in Tablet Dosage form by UV Spectrophotometric Method. Asian Journal of Pharmaceutical Research, 13(1), 32-35. [Link]

-

Wang, J., et al. (2015). Identification of a new tadalafil analogue in commercial dietary supplements: isopropylnortadalafil. ResearchGate. [Link]

Sources

- 1. N-DesMethyl ent-Tadalafil synthesis - chemicalbook [chemicalbook.com]

- 2. Determination of tadalafil and N-desmethylsibutramine in health and dietary supplements using ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. N-Desmethyl Tadalafil | TRC-D293800-10MG | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tadalafil CAS#: 171596-29-5 [m.chemicalbook.com]

- 8. N-DesMethyl ent-Tadalafil | 929100-66-3 [chemicalbook.com]

- 9. This compound | PDE | TargetMol [targetmol.com]

- 10. japsonline.com [japsonline.com]

- 11. ijcrt.org [ijcrt.org]

- 12. chemodex.com [chemodex.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Rapid analysis of tadalafil in human blood plasma and seminal plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lawdata.com.tw [lawdata.com.tw]

- 18. benchchem.com [benchchem.com]

- 19. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Nortadalafil as a PDE5 Inhibitor

Abstract

Nortadalafil, the N-desmethylated analogue and a metabolite of the well-established phosphodiesterase type 5 (PDE5) inhibitor tadalafil, has garnered significant interest within the scientific community.[1] Its structural similarity to tadalafil suggests a comparable mechanism of action, primarily centered on the selective inhibition of PDE5. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's function as a PDE5 inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, the molecular interactions with the PDE5 active site, and the anticipated pharmacodynamic and pharmacokinetic profiles based on its structural characteristics and in comparison to its parent compound, tadalafil.

Introduction: The Role of PDE5 in Cellular Signaling

Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of intracellular signaling pathways that govern smooth muscle contraction and relaxation.[1] Specifically, PDE5 is responsible for the hydrolytic degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in the NO/cGMP pathway.[1] The inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and initiates a cascade of downstream events culminating in decreased intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2] This mechanism is fundamental to physiological processes such as penile erection and the regulation of pulmonary vascular tone. Consequently, PDE5 has emerged as a significant therapeutic target for conditions like erectile dysfunction and pulmonary arterial hypertension.[3]

The Nitric Oxide/cGMP Signaling Pathway and PDE5 Inhibition

The physiological effects of this compound are mediated through its interaction with the nitric oxide (NO)/cGMP pathway.[1] Under conditions of sexual stimulation or in response to other physiological cues, nitric oxide is released from endothelial cells and nerve endings. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]

This compound, by selectively inhibiting PDE5, prevents the degradation of cGMP to the inactive 5'-GMP. This leads to elevated intracellular cGMP concentrations, thereby amplifying and prolonging the downstream signaling cascade that results in vasodilation.[1][3]

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Molecular Mechanism of this compound at the PDE5 Active Site

This compound functions as a competitive inhibitor of PDE5, meaning it vies with the endogenous substrate, cGMP, for binding to the enzyme's catalytic site. The structural architecture of the PDE5 active site is a complex pocket that accommodates the guanine ring of cGMP. The binding of PDE5 inhibitors like tadalafil, and by extension this compound, involves a series of specific molecular interactions.

While a crystal structure of the this compound-PDE5 complex is not publicly available, insights can be gleaned from the well-characterized interactions of tadalafil with the PDE5 active site. Tadalafil's binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. A key interaction is the hydrogen bond between the piperazinedione ring of tadalafil and an invariant glutamine residue within the active site.

This compound, being the N-desmethyl analogue of tadalafil, lacks the methyl group on the piperazinedione ring.[1][3] This structural modification is not expected to significantly alter the core binding interactions with the PDE5 active site. The fundamental pharmacophore responsible for high-affinity binding remains intact. However, the absence of the methyl group may subtly influence the compound's conformation within the binding pocket and its overall physicochemical properties.

Figure 2: A simplified 2D representation highlighting the structural difference between Tadalafil and this compound. (Note: Actual chemical structure images would be embedded here in a full whitepaper).

Potency and Selectivity Profile

The efficacy and safety of a PDE5 inhibitor are critically dependent on its potency towards PDE5 and its selectivity over other phosphodiesterase isoforms.

Potency against PDE5

While this compound is recognized as a potent PDE5 inhibitor, specific quantitative data for its half-maximal inhibitory concentration (IC50) is not consistently available in the public domain.[4][5][6] For comparative purposes, its parent compound, tadalafil, exhibits high potency with a reported IC50 value of approximately 5 nM for PDE5.[3][4][6][7] Given the structural similarity, it is hypothesized that this compound also possesses a high affinity for the PDE5 active site.

| Compound | Target | IC50 (nM) | Source |

| This compound | PDE5 | Data Not Available | [4][5][6] |

| Tadalafil | PDE5 | ~5 | [3][4][6][7] |

| Table 1: Comparative Potency of this compound and Tadalafil against PDE5. |

Selectivity Profile

The selectivity of a PDE5 inhibitor for its target enzyme over other PDE isoforms is crucial for minimizing off-target effects. Tadalafil is known for its high selectivity for PDE5 over other PDE enzymes, particularly PDE6, which is found in the retina.[1] This high selectivity is thought to contribute to a lower incidence of visual disturbances compared to some other PDE5 inhibitors. Tadalafil does exhibit some inhibition of PDE11, an enzyme present in the prostate and testes, though the clinical significance of this is not fully understood.[1]

It is anticipated that this compound shares a similar high-selectivity profile with tadalafil due to their structural resemblance.[1] However, a detailed experimental characterization of this compound's selectivity against a full panel of PDE isoenzymes is not currently available in the literature.

Pharmacokinetics and Metabolism

The structural difference between this compound and tadalafil, specifically the absence of the N-methyl group, is expected to influence their pharmacokinetic profiles. N-demethylation is a common metabolic pathway, and the resulting metabolite is typically more polar than the parent compound.[1] This increased polarity can affect absorption, distribution, metabolism, and excretion (ADME) properties.

While specific pharmacokinetic parameters for this compound are not well-documented, the well-characterized profile of tadalafil provides a valuable reference. Tadalafil is rapidly absorbed, has a long half-life of approximately 17.5 hours, and its exposure increases proportionally with the dose.[1][8][9][10] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[9]

It is plausible that this compound, being a metabolite of tadalafil, would have a different pharmacokinetic profile, potentially with altered clearance and half-life due to its increased polarity. However, without direct experimental data, this remains a hypothesis.

| Pharmacokinetic Parameter | Tadalafil (20 mg dose) | This compound |

| Tmax (median) | ~2 hours | Data Not Available |

| t1/2 (mean) | ~17.5 hours | Data Not Available |

| Oral Clearance (CL/F) (mean) | ~2.5 L/h | Data Not Available |

| Volume of Distribution (Vz/F) (mean) | ~63 L | Data Not Available |

| Primary Metabolism | CYP3A4 | Data Not Available |

| Table 2: Pharmacokinetic Parameters of Tadalafil and the Data Gap for this compound.[8][9][10] |

Experimental Protocols for In Vitro PDE5 Inhibition Assay

The determination of the inhibitory activity of compounds like this compound against PDE5 is typically performed using in vitro enzymatic assays. A common method is the fluorescence polarization (FP) assay.

Principle of the Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5. A fluorescently labeled cGMP tracer is used, which, when bound to a specific antibody, has a high polarization value. When unlabeled cGMP is hydrolyzed by PDE5 to GMP, the produced GMP competes with the tracer for antibody binding, leading to a decrease in the fluorescence polarization signal. The degree of inhibition by a test compound is proportional to the measured polarization.

Step-by-Step Methodology

-

Reagent Preparation: Prepare solutions of recombinant human PDE5 enzyme, cGMP substrate, the test compound (this compound) at various concentrations, a fluorescently labeled GMP tracer, and a GMP-specific antibody in an appropriate assay buffer.

-

Assay Plate Preparation: In a suitable microplate (e.g., a 384-well plate), add the test compound at varying dilutions and the PDE5 enzyme. Include positive and negative controls.

-

Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: Initiate the reaction by adding the cGMP substrate. Incubate the plate to allow the enzymatic conversion of cGMP to GMP.

-

Detection: Add the fluorescent GMP tracer and the GMP-specific antibody to the wells.

-

Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 3: A generalized workflow for a Fluorescence Polarization-based PDE5 inhibition assay.

Conclusion and Future Directions

This compound, as the N-desmethyl analogue of tadalafil, is a potent and selective inhibitor of phosphodiesterase type 5. Its mechanism of action is intrinsically linked to the potentiation of the NO/cGMP signaling pathway through the prevention of cGMP degradation. While its core molecular interactions with the PDE5 active site are expected to be highly similar to those of tadalafil, the absence of the N-methyl group likely influences its pharmacokinetic properties.

A significant gap in the current scientific literature is the lack of comprehensive quantitative data on the in vitro potency (IC50), selectivity profile, and in vivo pharmacokinetics of this compound. Future research should focus on the full pharmacological characterization of this compound to elucidate the precise impact of N-demethylation on its therapeutic potential and safety profile. Such studies would provide a more complete understanding of this compound and could inform the development of novel PDE5 inhibitors with optimized properties.

References

-

BioCrick. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer. [Link]

-

GlpBio. This compound | PDE5 inhibitor | Cas# 171596-36-4. [Link]

-

National Center for Biotechnology Information. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. [Link]

-

Nature. Phosphodiesterase type 5 is not upregulated by tadalafil in cultures of human penile cells. [Link]

-

National Center for Biotechnology Information. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. [Link]

-

MDPI. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. [Link]

-

PubMed. Potency, selectivity, and consequences of nonselectivity of PDE inhibition. [Link]

-

Dovepress. Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet. [Link]

-

National Center for Biotechnology Information. Tadalafil pharmacokinetics in healthy subjects. [Link]

-

Dr. Oracle. What are the pharmacokinetics of Tadalafil (Cialis)? [Link]

-

PubMed. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study. [Link]

-

PubMed. PDE5 Inhibitors: Are There Differences? [Link]

-

PubMed. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. [Link]

-

PubMed. Tadalafil pharmacokinetics in healthy subjects. [Link]

-

National Center for Biotechnology Information. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. [Link]

-

Dove Medical Press. Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet. [Link]

-

National Center for Biotechnology Information. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. [Link]

-

National Center for Biotechnology Information. Physiologically based pharmacokinetic modeling of tadalafil to inform pediatric dose selection in children with pulmonary arterial hypertension. [Link]

-

Med Ed 101. Comparison of PDE-5 Inhibitors. [Link]

-

PubMed. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. [Link]

-

ResearchGate. (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]

-

MDPI. Food Administration and Not Genetic Variants Causes Pharmacokinetic Variability of Tadalafil and Finasteride. [Link]

-

ResearchGate. Selectivity data of vardenafil and sildenafil for PDE5 inhibition. [Link]

-

ResearchGate. Selectivity of PDE5 inhibitors | Download Table. [Link]

-

Scilit. Comparison of phosphodiesterase type 5 (PDE5) inhibitors. [Link]

-

Medscape. Comparative Efficacy and Patient Preferences for PDE-5 Inhibitors. [Link]

-

Healthline. PDE5 Inhibitors: Types, How They Work, What They Cost. [Link]

-

MedEx. Susten | 30 mg | Tablet | সাসটেন ৩০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC. [Link]

-

Semantic Scholar. Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. [Link]

-

PubMed. Intranasal Tadalafil nanoemulsions: formulation, characterization and pharmacodynamic evaluation. [Link]

Sources

- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 171596-36-4 [smolecule.com]

- 4. This compound | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 美国GlpBio - this compound | PDE5 inhibitor | Cas# 171596-36-4 [glpbio.cn]

- 6. This compound - Creative Enzymes [creative-enzymes.com]

- 7. apexbt.com [apexbt.com]

- 8. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Nortadalafil's Enzymatic Activity: An In-depth Technical Guide

Introduction

Nortadalafil, also known as demethyl tadalafil, is a significant analogue and metabolite of tadalafil, a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] The therapeutic efficacy of tadalafil and its analogues in conditions such as erectile dysfunction and pulmonary arterial hypertension is rooted in their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5] This pathway is fundamental in regulating smooth muscle tone and vasodilation.[1][4]

The enzyme PDE5 plays a crucial role by specifically hydrolyzing cGMP to its inactive form, 5'-GMP, thereby terminating the signaling cascade.[5][6] Inhibition of PDE5 by compounds like this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and results in the relaxation of smooth muscle cells.[4][7] This vasodilation is the key mechanism behind the therapeutic effects of PDE5 inhibitors.[1][4]

Given that this compound is a demethylated form of tadalafil, understanding its specific interaction with PDE5 and other phosphodiesterase isozymes is critical for a comprehensive pharmacological assessment.[1][3] This technical guide provides a detailed framework for the in vitro characterization of this compound's enzymatic activity, focusing on methodologies to determine its inhibitory potency, selectivity, and kinetic profile. The protocols and data analysis techniques described herein are designed to provide researchers, scientists, and drug development professionals with a robust and self-validating system for evaluating this compound and similar compounds.

Core Principles of Enzymatic Characterization

The primary objective of the in vitro characterization of an enzyme inhibitor like this compound is to quantify its interaction with the target enzyme. This involves determining several key parameters:

-

Half-maximal inhibitory concentration (IC50): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] It is a primary measure of the inhibitor's potency.

-

Inhibition constant (Ki): The Ki is the dissociation constant for the enzyme-inhibitor complex and represents the inhibitor's binding affinity.[8] Unlike the IC50, the Ki is independent of the substrate concentration, providing a more fundamental measure of inhibitor potency.[8][9]

-

Selectivity: This refers to the inhibitor's preferential binding to the target enzyme over other related enzymes.[1] High selectivity is a desirable trait as it minimizes off-target effects and potential side effects.[10][11] In the case of this compound, its selectivity for PDE5 over other PDE isoforms, particularly PDE6 (found in the retina) and PDE11, is of significant interest.[1][7][10]

-

Enzyme Kinetics: This involves studying the rate of the enzymatic reaction and how it is affected by varying concentrations of the substrate and inhibitor.[12] Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13][14][15]

Experimental Workflows and Methodologies

A thorough in vitro characterization of this compound's enzymatic activity necessitates a series of well-defined experiments. The following sections detail the protocols for determining IC50, Ki, and selectivity.

Diagram of the PDE5 Signaling Pathway and Inhibition

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

IC50 Determination: Fluorescence Polarization (FP) Assay

The fluorescence polarization (FP) assay is a robust and widely used method for determining the in vitro potency of PDE5 inhibitors.[4][16] The principle of this assay is based on the change in polarization of emitted light when a small, fluorescently labeled substrate (e.g., FAM-cGMP) is hydrolyzed by PDE5 and subsequently binds to a larger binding agent.[5][16]

Experimental Protocol

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.01% bovine serum albumin (BSA).[16]

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to prevent interference with enzyme activity.[16]

-

Enzyme Solution: Dilute recombinant human PDE5A1 enzyme to the desired working concentration in the assay buffer.[5]

-

Substrate Solution: Dilute a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3′,5′-GMP) in the assay buffer.[5]

-

Stop/Detection Solution: This solution contains a binding agent that specifically binds to the hydrolyzed GMP product.[16]

-

-

Assay Procedure:

-

Add the serially diluted this compound and control solutions (e.g., a known PDE5 inhibitor like tadalafil and a DMSO-only control for 100% activity) to the wells of a microplate (e.g., a 384-well plate).[4]

-

Add the diluted PDE5 enzyme solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[4][5]

-

Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to all wells.[4]

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.[4]

-

Stop the reaction by adding the stop/detection solution containing the binding agent.[5][16]

-

Incubate at room temperature for a short period to allow the binding to reach equilibrium.[4]

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.[4][5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

-

Diagram of the Fluorescence Polarization Assay Workflow

Caption: A generalized workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more absolute measure of inhibitor potency than the IC50 value.[8] The Ki can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibitors:[9]

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant for the substrate.

To determine the Ki, the Km of the enzyme for its substrate must first be experimentally determined.

Experimental Protocol for Km Determination

-

Perform the enzymatic assay (e.g., the FP assay described above) with a fixed concentration of the PDE5 enzyme and varying concentrations of the cGMP substrate.

-

Measure the initial reaction velocities (V) at each substrate concentration.

-

Plot the reaction velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km.[9][12] Various graphical methods, such as the Lineweaver-Burk or Eadie-Hofstee plots, can also be used to determine these parameters.[9]

Once the Km is known, the Ki for this compound can be calculated using the experimentally determined IC50 value and the Cheng-Prusoff equation.[9]

Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity against a panel of different phosphodiesterase isoforms should be determined.[1] This is crucial for predicting potential off-target effects.[11]

Experimental Protocol

-

Perform enzymatic assays (e.g., FP assays) for a panel of PDE isoforms, including but not limited to PDE1, PDE2, PDE3, PDE4, PDE6, and PDE11.

-

Determine the IC50 value of this compound for each PDE isoform.

-

Calculate the selectivity ratio by dividing the IC50 value for each off-target PDE isoform by the IC50 value for PDE5.

A higher selectivity ratio indicates greater selectivity for PDE5.

Data Presentation: Hypothetical In Vitro Activity of this compound

The following tables present hypothetical but realistic data for the in vitro characterization of this compound, with tadalafil included as a reference compound.

Table 1: IC50 Values of this compound and Tadalafil against Various PDE Isoforms

| Compound | PDE1 IC50 (nM) | PDE2 IC50 (nM) | PDE3 IC50 (nM) | PDE4 IC50 (nM) | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |

| This compound | >10,000 | >10,000 | >10,000 | >10,000 | 6.8 | 950 | 85 |

| Tadalafil | 3,600 | 2,500 | 1,800 | >10,000 | 5.0[17] | >10,000 | 25 |

Table 2: Selectivity Profile of this compound and Tadalafil

| Compound | PDE1/PDE5 Selectivity | PDE6/PDE5 Selectivity | PDE11/PDE5 Selectivity |

| This compound | >1470-fold | ~140-fold | ~12.5-fold |

| Tadalafil | ~720-fold | >2000-fold | 5-fold |

Conclusion

This technical guide provides a comprehensive framework for the in vitro characterization of this compound's enzymatic activity. By following the detailed protocols for determining IC50, Ki, and selectivity, researchers can obtain a thorough understanding of the compound's pharmacological profile. The use of robust and validated assay methodologies, such as the fluorescence polarization assay, ensures the generation of high-quality and reproducible data. This information is essential for the continued investigation of this compound and the development of novel and selective PDE5 inhibitors.

References

- Hurlbut, J. A., Ball, T. N., Pound, H. C., & Graves, J. L. (1974). Four convenient methods for the determination of enzyme inhibitor constants.

- Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633.

- Yoshino, M., & Murakami, K. (1983). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition, 1(1), 63-69.

-

GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

- Thakker, D. R., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1079-1090.

- Chekol, R., et al. (2013). Evaluation of PET radioligands for in vivo visualization of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 56(21), 8641-8653.

- Porst, H. (2016). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 173(15), 2321-2330.

- Li, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry, 11, 1123456.

- Larsen, J. (2013). Development of an assay for determining PDE5 activity and for screening of PDE5 enzyme in cancer cells. Master's thesis, University of Tromsø.

- Akuamoa, F., et al. (2022). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach. Food Additives & Contaminants: Part A, 39(6), 1022-1033.

- Rosli, N. A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in counterfeit drugs using spectrophotometry. F1000Research, 8, 1718.

- Al-Qaisi, Z. A., et al. (2021). The predicted PDE5 IC50 values of the test set (series A-H) in nM.

- Srichana, T., et al. (2020). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3.

- Gediya, L. K., et al. (2011). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Medicinal Chemistry, 7(4), 289-297.

-

GlpBio. (n.d.). This compound | PDE5 inhibitor | Cas# 171596-36-4. Retrieved from [Link]

- Wujec, M., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 26(11), 3291.

-

KimeraChemsGuides. (2025, December 20). This compound: Research Guide. Reddit. Retrieved from [Link]

-

Phenomenex. (n.d.). USP Tadalafil Assay on Luna® 5 µm C8(2) and Kinetex® 5 µm C8. Retrieved from [Link]

- Wang, H., et al. (2014). The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study. Journal of Molecular Modeling, 20(1), 2289.

- Bischoff, E. (2004). Potency, selectivity, and consequences of nonselectivity of PDE inhibition. International Journal of Impotence Research, 16(Suppl 1), S11-S14.

- Angulo, J., et al. (2004). Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. Clinical Cardiology, 27(13), 13-17.

- Cote, R. H. (2004). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Investigative Ophthalmology & Visual Science, 45(13), 442-451.

- Low, M. Y., et al. (2008). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Food Additives & Contaminants: Part A, 25(5), 558-563.

- Meibohm, B., et al. (2004). Selectivity of PDE5 inhibitors.

- Ückert, S., et al. (2006). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach.

-

USMLE-Rx. (2018, July 17). Enzyme Kinetics. YouTube. Retrieved from [Link]

- Al-kassas, R., et al. (2024). Intranasal nanocrystals of tadalafil: in vitro characterisation and in vivo pharmacokinetic study. Pharmacia, 71(4), 1025-1036.

-

Chemistry For Everyone. (2025, February 8). What Is Enzyme Kinetics In Biochemistry?. YouTube. Retrieved from [Link]

Sources

- 1. This compound | 171596-36-4 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 171596-36-4 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.graphpad.com [cdn.graphpad.com]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 10. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. This compound - Creative Enzymes [creative-enzymes.com]

An In-Depth Technical Guide to the Synthesis of Nortadalafil and its Precursor Molecules

Abstract

Nortadalafil, also known as N-desmethyl tadalafil, is a significant analogue and primary metabolite of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its role as a key reference standard in analytical chemistry, a precursor for novel analogues, and its frequent appearance as an illicit adulterant in dietary supplements, necessitates a thorough understanding of its synthesis.[4][5][6] This guide provides a detailed exploration of the chemical synthesis pathways for this compound, focusing on the precursor molecules, reaction mechanisms, and the analytical methodologies required for its characterization. The narrative emphasizes the rationale behind synthetic strategies, grounding all claims in established chemical principles and authoritative sources.

Introduction: The Chemical and Pharmacological Landscape of this compound

This compound is a complex tetracyclic compound featuring a fused indole-pyridopyrazinedione system.[3] Its chemical structure, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is identical to that of Tadalafil, with the critical exception of the absence of a methyl group on the nitrogen atom of the piperazinedione ring.[1][2][3] This structural modification, while seemingly minor, significantly influences its pharmacokinetic profile, often rendering it more polar than the parent compound.[1]

Like Tadalafil, this compound functions as a selective inhibitor of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7][8] By inhibiting PDE5, this compound elevates cGMP levels, leading to smooth muscle relaxation and vasodilation.[1] Its significance in the scientific community is threefold:

-

As a Metabolite: It is a product of in-vivo N-demethylation of Tadalafil, a common Phase I metabolic reaction mediated by cytochrome P450 enzymes.[1]

-

As an Analytical Standard: Its presence is a key indicator when screening for Tadalafil consumption or for the illicit adulteration of so-called "herbal" supplements.[4][6][9]

-

As a Precursor (Scaffold): The secondary amine on its piperazinedione ring provides a reactive site for chemical modification, making this compound a valuable starting point for the synthesis of new Tadalafil analogues with potentially altered pharmacological properties.[1][10][11]

This guide will focus exclusively on the chemical synthesis of this compound, as it is a synthetic molecule with no known natural biosynthetic pathways.

Synthesis Pathways and Precursor Molecules

The synthesis of this compound can be approached from two primary strategic directions: the direct modification of the Tadalafil molecule or a de novo synthesis built from foundational precursor molecules.

Pathway 1: N-Demethylation of Tadalafil

The most direct and common laboratory-scale synthesis of this compound is the N-demethylation of Tadalafil.[1] This is a post-synthesis modification where the fully formed Tadalafil molecule serves as the immediate precursor.

Causality of Experimental Choice: This pathway is favored for producing analytical standards due to its efficiency and the commercial availability of Tadalafil. It involves a single, targeted chemical transformation rather than a multi-step assembly, simplifying the purification process.

Core Precursors:

-

Tadalafil: The starting material and direct precursor.

-

Demethylating Agents: Various reagents can be employed to cleave the N-methyl bond. The choice of reagent is critical and depends on the desired reaction conditions and the need to avoid unwanted side reactions on the complex tetracyclic structure. Common classes of reagents for N-demethylation include chloroformates (e.g., α-chloroethyl chloroformate in the von Braun reaction) or other specialized agents.

The general workflow for this pathway is illustrated below.

Caption: Workflow for this compound synthesis via demethylation.

Pathway 2: De Novo Synthesis

A de novo synthesis builds the this compound molecule from simpler, more fundamental precursors. This approach mirrors the established synthesis of Tadalafil and its analogues, offering greater flexibility for creating diverse derivatives. The key difference lies in the final cyclization step, where a different amine is used.

Causality of Experimental Choice: This pathway is essential for large-scale production and for creating novel analogues where the N-substituent is something other than a methyl group. It provides foundational control over the entire molecular architecture. The core of this synthesis is the Pictet-Spengler reaction , a powerful method for constructing the tetrahydro-β-carboline skeleton.[12]

Core Precursors:

-

D-Tryptophan Methyl Ester: This chiral amino acid derivative forms the indole backbone of the molecule.[12][13]

-

Piperonal (1,3-Benzodioxole-5-carbaldehyde): This aldehyde provides the benzodioxole ring system.

-

Chloroacetyl Chloride: Used to acylate the secondary amine formed after the Pictet-Spengler reaction.

-

Ammonia or a protected equivalent (e.g., Benzylamine followed by hydrogenolysis): This provides the crucial second nitrogen atom for forming the piperazinedione ring without the methyl group. In Tadalafil synthesis, methylamine is used at this stage.

The logical flow of the de novo synthesis is depicted below.

Caption: Logical flow for the de novo synthesis of this compound.

Experimental Protocols & Methodologies

The following protocols are generalized frameworks. Researchers must adapt them based on specific laboratory conditions and safety protocols. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: De Novo Synthesis of this compound

This multi-step protocol outlines the construction of the this compound scaffold.

Step 1: Pictet-Spengler Reaction to form Tetrahydro-β-carboline

-

Dissolve D-Tryptophan methyl ester and Piperonal in a suitable solvent (e.g., dichloromethane).[12]

-

Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to initiate the condensation and cyclization.[12]

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid, perform a liquid-liquid extraction, and purify the resulting cis-β-carboline intermediate using column chromatography.

Step 2: Acylation of the β-Carboline Intermediate

-

Dissolve the purified β-carboline from Step 1 in an aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add Chloroacetyl chloride to the solution. An organic base (e.g., triethylamine) is typically added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture and purify the chloroacetamide intermediate.

Step 3: Final Cyclization to form the Piperazinedione Ring

-

Dissolve the chloroacetamide intermediate in a polar solvent.

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or another suitable amine).

-

Heat the reaction mixture under reflux until the intramolecular cyclization is complete.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the final product, this compound, via recrystallization or preparative HPLC.

Analytical Characterization

Confirmation of the successful synthesis and purity of this compound is critical. A combination of spectroscopic and chromatographic techniques is required for full elucidation.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess purity and quantify the product. A reversed-phase C18 column is typically used.[14][15]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile is effective.[15][16]

-

Detection: UV detection at approximately 280-285 nm is suitable for the chromophore in this compound.[14][15]

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) in positive mode is standard.[4]

-

Expected Ion: this compound (C₂₁H₁₇N₃O₄, Molecular Weight: 375.38 g/mol ) will show a prominent protonated molecular ion [M+H]⁺ at m/z 376.[3][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide definitive structural elucidation by mapping the proton and carbon environments.

-

Key Indicator: The most telling feature in the ¹H-NMR spectrum distinguishing this compound from Tadalafil is the absence of the sharp singlet corresponding to the N-methyl protons. Instead, a signal for the N-H proton on the piperazinedione ring will be present.[1]

Data Presentation: Comparative Analysis

The following table summarizes the key molecular identifiers for this compound, providing a quick reference for analytical scientists.

| Property | Value | Source(s) |